molecular formula C20H37NO4 B12745116 Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester CAS No. 83712-00-9

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester

Cat. No.: B12745116
CAS No.: 83712-00-9
M. Wt: 355.5 g/mol
InChI Key: XDDLRVYDQACVBC-UHFFFAOYSA-N
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Description

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is a chemical compound known for its use as a light stabilizer in various applications. It is particularly effective in preventing the degradation of materials exposed to sunlight, such as coatings, inks, and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester typically involves the esterification of decanedioic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester group is replaced by other functional groups .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is widely used in scientific research due to its light stabilizing properties. It is employed in:

Mechanism of Action

The compound exerts its effects by absorbing UV light and dissipating the energy as heat, thereby preventing the breakdown of the material it is stabilizing. The molecular targets include the polymer chains in plastics and coatings, where it acts to protect against UV-induced degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanedioic acid, mono(1,2,2,6,6-pentamethyl-4-piperidinyl) ester is unique due to its specific ester linkage, which provides distinct light stabilizing properties compared to its bis-ester counterparts. Its effectiveness in various industrial applications highlights its versatility and importance .

Properties

IUPAC Name

10-oxo-10-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxydecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO4/c1-19(2)14-16(15-20(3,4)21(19)5)25-18(24)13-11-9-7-6-8-10-12-17(22)23/h16H,6-15H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLRVYDQACVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888613
Record name Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83712-00-9
Record name 1-(1,2,2,6,6-Pentamethyl-4-piperidinyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83712-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083712009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanedioic acid, 1-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50888613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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